1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-methanol with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The thiazole ring and carbamate group play crucial roles in binding to these targets and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-thiazol-5-ylmethyl N-(4-chlorophenyl)carbamate
- 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate
- 1,3-thiazol-5-ylmethyl N-(3-bromophenyl)carbamate
Uniqueness
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets . This positional specificity can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(4-8)14-11(15)16-6-10-5-13-7-17-10/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEWAKDFHBLRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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